3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a piperidine ring, a trimethoxyphenyl group, and a triazolothiadiazole moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating to facilitate the cyclization and formation of the triazolothiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting its polymerization and thus disrupting cell division. This action is similar to that of colchicine, a well-known tubulin inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- (3-Methyl-1-piperidinyl)(2,3,4-trimethoxyphenyl)methanone
- (2-Methyl-1-piperidinyl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
What sets 3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique triazolothiadiazole core, which imparts distinct chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C18H23N5O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S/c1-22-7-5-6-11(10-22)16-19-20-18-23(16)21-17(27-18)12-8-13(24-2)15(26-4)14(9-12)25-3/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
WXFWIZUTLNZXFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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